![molecular formula C19H18ClN5O2S B2931124 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 886958-04-9](/img/structure/B2931124.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds containing the 1,2,4-triazole ring are often synthesized under green chemistry conditions via multicomponent reactions .Molecular Structure Analysis
The 1,2,4-triazine ring in the compound is likely to be planar, as is common with such heterocyclic structures .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to the queried compound involve complex chemical reactions and analytical techniques. For instance, compounds like "N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide" have been studied for their potential as inhibitors of specific enzymes or for their biological activity, indicating a broad interest in these molecules for drug discovery and development processes (Stec et al., 2011).
Antimicrobial and Antifungal Activities
Some derivatives, like those mentioned in studies on "Larvicidal and Antimicrobial Activities of Some Novel Triazinone Derivatives," show promising antimicrobial and larvicidal properties. These findings suggest the potential of such compounds in the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Kumara et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The study on "Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II, and IX inhibitory action" exemplifies the exploration of sulfonamide derivatives for their potential as enzyme inhibitors. These compounds are investigated for their therapeutic potential, particularly targeting carbonic anhydrase isoforms relevant in cancer, suggesting a pathway for the development of cancer therapeutics (Havránková et al., 2018).
Cytotoxic Activities for Cancer Research
Research on "Cytotoxic activity of some novel sulfonamide derivatives" focuses on the potential of sulfonamide compounds in inhibiting cancer cell growth. This area of study is crucial for identifying new compounds that could lead to effective cancer treatments, highlighting the importance of chemical synthesis and biological evaluation in drug discovery (Ghorab et al., 2015).
Future Directions
Given the biological activity of 1,2,4-triazole derivatives, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising direction . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-12-14(20)8-5-9-15(12)22-17(26)11-28-19-24-23-16(18(27)25(19)21)10-13-6-3-2-4-7-13/h2-9H,10-11,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWMTKNJSZSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
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